Cellular Akt Pathway Engagement: Pyrazol-Furan Carboxamide Potency Advantage Over Clinical Pan-Akt Inhibitor GSK2141795
Pyrazol-furan carboxamide analogues bearing the 4-fluorobenzyl N1 substituent, exemplified by compound 25e, demonstrate potent cellular target engagement with an IC₅₀ of 30.4 nM for inhibition of PRAS40 phosphorylation in LNCaP cells [1]. In contrast, GSK2141795 (Uprosertib), a clinical-stage pan-Akt inhibitor, exhibits substantially weaker biochemical inhibition of Akt1 (IC₅₀ = 180 nM) . These data indicate that the pyrazol-furan carboxamide chemotype, of which this compound is a structural representative, provides enhanced cellular potency compared to an earlier-generation ATP-competitive Akt inhibitor, a distinction relevant for researchers selecting chemical tools for Akt-dependent cellular readouts.
| Evidence Dimension | Cellular target engagement (p-PRAS40 inhibition) vs. biochemical enzyme inhibition |
|---|---|
| Target Compound Data | Class representative 25e: p-PRAS40 IC₅₀ = 30.4 nM in LNCaP cells [1] |
| Comparator Or Baseline | GSK2141795 (Uprosertib): Akt1 biochemical IC₅₀ = 180 nM |
| Quantified Difference | ~6-fold more potent cellular target engagement relative to comparator biochemical IC₅₀ |
| Conditions | 25e tested in LNCaP prostate cancer cells by Western blot; GSK2141795 tested in TR-FRET biochemical assay |
Why This Matters
Demonstrates that the pyrazol-furan carboxamide scaffold achieves greater Akt pathway suppression at lower concentrations than a reference clinical inhibitor, supporting its use as a potent chemical probe for PI3K/Akt/mTOR pathway dissection.
- [1] Zou, Y. et al. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur. J. Med. Chem. 2016, 117, 47–58. https://doi.org/10.1016/j.ejmech.2016.03.074 View Source
